molecular formula C17H13Cl2N3O2 B11048166 4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No. B11048166
M. Wt: 362.2 g/mol
InChI Key: AXCMLOQGULMBFN-UHFFFAOYSA-N
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Description

4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,6-Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl halide reacts with the pyrazolo[3,4-b]pyridine intermediate.

    Attachment of the Furan-2-ylmethyl Group: This can be done via a Friedel-Crafts alkylation or similar reaction, where the furan ring is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using specific catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the pyrazolo[3,4-b]pyridine core, potentially leading to dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydro-pyrazolo[3,4-b]pyridine derivatives.

    Substitution: Various substituted pyrazolo[3,4-b]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Receptor Binding: Its structure allows for potential binding to biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: Due to its potential biological activities, it is being explored as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

    Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol exerts its effects is likely multifaceted:

    Molecular Targets: It may target specific enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: The compound could influence signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-dichlorophenyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the furan-2-ylmethyl group, potentially altering its biological activity.

    1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol: Lacks the dichlorophenyl group, which may affect its chemical reactivity and biological properties.

Uniqueness

    Structural Features: The combination of the dichlorophenyl and furan-2-ylmethyl groups in the pyrazolo[3,4-b]pyridine core is unique, potentially conferring distinct biological activities.

    Biological Activity: The specific arrangement of functional groups may result in unique interactions with biological targets, making it a valuable compound for research and development.

properties

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H13Cl2N3O2/c18-13-4-1-5-14(19)16(13)11-7-15(23)21-17-12(11)8-20-22(17)9-10-3-2-6-24-10/h1-6,8,11H,7,9H2,(H,21,23)

InChI Key

AXCMLOQGULMBFN-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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